alamethicin F50 pyromellitate
Description
Historical Context and Discovery
The development of this compound emerged from extensive research into the channel-forming properties of alamethicin, a naturally occurring antibiotic peptide first isolated from the fungus Trichoderma viride in the 1960s. The original alamethicin compound was discovered as part of investigations into polypeptide antibacterial agents, with its unique membrane-permeabilizing properties quickly attracting scientific attention. The historical significance of alamethicin research lies in its role as one of the first well-characterized peptide antibiotics capable of forming voltage-dependent ion channels in biological membranes.
The specific development of this compound occurred as researchers sought to understand and modify the self-association properties of channel-forming peptides. The synthesis and characterization of this derivative was driven by the desire to create peptides with controllable channel-forming activities, where the process of self-association could be regulated through external factors such as ion concentration. This compound was developed specifically to investigate how chemical modifications to the terminus of alamethicin could influence its membrane interaction properties and channel formation characteristics.
The compound designation "F50" refers to the neutral fraction of alamethicin peptides, which was historically separated from acidic fractions during purification processes. The F50 fraction represents the major neutral peptide component of alamethicin, comprising approximately 75% of the neutral peptide mixture. The addition of "pyromellitate" indicates the chemical modification with pyromellitic acid, which introduces specific anionic charges to the molecule.
Classification within Peptaibol Family
This compound belongs to the peptaibol family, a distinctive class of naturally occurring peptides characterized by their unique structural features and biological properties. Peptaibols are biologically active peptides containing between seven and twenty amino acid residues, with significant proportions of non-proteinogenic amino acids. The defining characteristics of peptaibols include high levels of alpha-aminoisobutyric acid, isovaline, and hydroxyproline, along with acetylated amino-termini and carbon-terminal amino alcohol residues.
Within the peptaibol classification system developed by Chugh and Wallace, this compound falls under Subfamily 1, which encompasses "long" peptaibols containing 17 to 20 amino acid residues. Subfamily 1 peptaibols are characterized by the presence of glutamine residues near the middle of their sequences, typically at position 6 or 7, and glutamine-glutamine or glutamic acid-glutamine pairs in positions 18 and 19. These structural features contribute to longer lifetimes of membrane channels formed by these peptides.
The peptaibol family demonstrates remarkable structural diversity, with over 1000 known peptaibols identified from various fungal sources. This compound represents a synthetic modification within this family, designed to enhance specific functional properties while maintaining the core structural characteristics that define peptaibol behavior. The compound retains the amphipathic alpha-helical structure typical of peptaibols, which enables their membrane-permeabilizing abilities.
The classification of this compound within the peptaibol family is further supported by its production pathway through nonribosomal peptide synthetase systems, characteristic of all naturally occurring peptaibols. While the pyromellitate modification represents a synthetic enhancement, the core peptide structure maintains its classification within the established peptaibol framework.
Relation to Parent Compound Alamethicin
This compound is structurally derived from alamethicin F50, which represents the major neutral component of the alamethicin peptide complex. The parent compound alamethicin consists of a 20-amino acid linear peptide sequence with an acetylated amino-terminus and phenylalaninol carbon-terminus. The fundamental sequence of alamethicin F50 follows the pattern: acetyl-alpha-aminoisobutyric acid-proline-alpha-aminoisobutyric acid-alanine-alpha-aminoisobutyric acid-alanine-glutamine-alpha-aminoisobutyric acid-valine-alpha-aminoisobutyric acid-glycine-leucine-alpha-aminoisobutyric acid-proline-valine-alpha-aminoisobutyric acid-alpha-aminoisobutyric acid-glutamine-glutamine-phenylalaninol.
The relationship between this compound and its parent compound is defined by the specific chemical modification at the carbon-terminus. The pyromellitate derivative retains the complete amino acid sequence of alamethicin F50 but incorporates pyromellitic acid, which introduces three negative charges at the carbon-terminal region. This modification fundamentally alters the electrostatic properties of the peptide while preserving its core structural framework and alpha-helical conformation.
The molecular formula of alamethicin F50 is reported as C92H151N23O24 with a molecular weight of 1963.32 daltons. The pyromellitate modification adds to this base structure, increasing the overall molecular complexity and introducing specific ionic characteristics. The parent compound alamethicin F50 demonstrates voltage-dependent channel formation properties, creating ion-conducting pores in lipid bilayer membranes through self-association of multiple peptide molecules.
Functional comparisons between this compound and its parent compound reveal significant differences in self-association behavior and channel formation characteristics. The pyromellitate derivative exhibits reduced self-association propensity compared to unmodified alamethicin, requiring higher voltage thresholds for channel activation. However, the presence of calcium ions can restore and enhance the channel-forming capabilities of the modified peptide.
Significance in Channel-Forming Peptide Research
This compound holds particular significance in channel-forming peptide research due to its unique properties as an ion-activated channel system. This compound represents a crucial advancement in understanding how chemical modifications can control peptide self-association and channel formation, providing insights into the fundamental mechanisms underlying membrane protein function. The ability to regulate channel activity through ion concentration offers potential applications in biotechnology and pharmaceutical development.
The research significance of this compound extends to its role in elucidating the relationship between peptide self-association and channel formation. Studies with this compound have demonstrated that transmembrane flip-flop of peptide helices is not required for channel formation, supporting the barrel-stave model of peptide channel assembly. This finding has important implications for understanding how membrane-spanning peptides organize to create functional ion-conducting structures.
The compound serves as a valuable model system for investigating ion-selective channel behavior, particularly calcium-dependent activation mechanisms. The specific response to calcium ions exhibited by this compound provides insights into how electrostatic interactions can modulate peptide-membrane interactions and channel stability. This calcium sensitivity makes the compound potentially useful for developing calcium-sensing systems and studying calcium-dependent cellular processes.
In the broader context of antimicrobial peptide research, this compound contributes to understanding how structural modifications can alter the biological activity of membrane-active peptides. The controlled self-association properties of this derivative offer possibilities for developing peptides with tunable antimicrobial activities, where channel formation can be regulated through specific environmental conditions.
The compound also represents significant progress in peptide engineering and design strategies for creating artificial ion channels. The successful modification of alamethicin to create an ion-activated system demonstrates the potential for developing sophisticated peptide-based sensors and membrane transport systems. This research direction has applications in biotechnology, including the development of biosensors, drug delivery systems, and membrane-based separation technologies.
Furthermore, this compound research contributes to the fundamental understanding of voltage-dependent membrane phenomena. The compound exhibits intrinsic rectification properties, preferentially conducting current in the direction corresponding to the voltage that induced channel opening. These properties provide insights into the mechanisms underlying voltage-dependent ion transport in biological systems.
Properties
CAS No. |
158598-06-2 |
|---|---|
Molecular Formula |
C8H12N2O |
Synonyms |
alamethicin F50 pyromellitate |
Origin of Product |
United States |
Comparison with Similar Compounds
Alamethicin F30
- Structural Differences : Alamethicin F30, a major component of the natural alamethicin mixture, differs from F50 in sequence and ionization. F30 contains a C-terminal glutamine residue with an ionizable carboxyl group (Gln18), absent in F50 .
- Functional Differences: F30 exhibits faster self-association in lipid membranes compared to Alm-PM, forming channels at lower voltages.
- Biological Activity : Both F30 and F50 disrupt membrane integrity, but F30’s unmodified C-terminus allows for stronger interactions with lipid headgroups, enhancing its antimicrobial potency .
Fluorinated Alamethicin F50 Derivatives
- Synthesis : Fluorine atoms are introduced into Pheol20 residues via site-directed biosynthesis using fluorinated phenylalanine precursors (e.g., ortho-F-Phe and meta-F-Phe) .
- Activity : Fluorinated derivatives retain anticancer activity comparable to unmodified alamethicin F50 (IC50 values: 0.5–2.0 μM against human cancer cell lines) but show reduced voltage sensitivity in ion channel assays .
N-Terminal Triazole-Modified Alamethicin F50/5
- Modification : Substitution of the N-terminus with hydrophobic triazole groups enhances membrane affinity .
- Activity : Triazole derivatives exhibit 4–8× higher antibacterial activity against Staphylococcus aureus (MIC: 1.25 μg/mL vs. 5 μg/mL for unmodified F50/5) due to improved lipid bilayer penetration .
Zervamicin IIB
- Structural Features: A 16-residue peptaibol with a C-terminal phenylalaninol, similar to alamethicin. Unlike Alm-PM, it lacks charged modifications .
- Function : Forms voltage-gated ion channels but requires detergent micelles (e.g., DPC) for structural stability in NMR studies. Its activity is less sensitive to calcium ions compared to Alm-PM .
Leucinostatin A/B and Tsushimycin
- Structural Class: Non-peptaibol antibiotics with distinct mechanisms. Leucinostatins are lipopeptides, while tsushimycin is a cyclic peptide .
- Activity: Leucinostatin A shows 200× higher antitrypanosomal activity (IC50: 3.4 ng/mL) than Alm-PM, which primarily targets ion channels rather than protozoa .
Data Tables
Table 1: Structural and Functional Comparison of Alamethicin Derivatives
Key Research Findings
- Ion Activation : Alm-PM’s channel formation is calcium-dependent, requiring >1 mM Ca²⁺ for optimal activity—a stark contrast to unmodified alamethicins .
- Membrane Interactions : Pyromellitate modification reduces self-association in dioleoylphosphatidylcholine (DOPC) vesicles, increasing the voltage threshold for channel activation from 50 mV (F50) to 120 mV (Alm-PM) .
- Fluorination Tolerance : Fluorinated derivatives retain α-helical structure and biological activity, demonstrating the robustness of alamethicin’s scaffold to aromatic substitutions .
Preparation Methods
Tunable Segment Condensation Approach
A pivotal method for synthesizing alamethicin F50 involves a tunable segment condensation approach in solution. This strategy divides the peptide into three modular segments (A, B, and C), each synthesized separately before sequential assembly:
-
Segment A : Comprises residues 1–6, including the acetylated N-terminal Aib and Pro residues.
-
Segment B : Encompasses residues 7–12, featuring Gln and Val residues.
-
Segment C : Contains residues 13–19, terminating in the C-terminal Phe residue.
Key synthetic steps include:
-
Boc Protection : tert-Butyloxycarbonyl (Boc) groups protect amino termini during coupling.
-
Dicyclohexylcarbodiimide (DCC) Activation : Carbodiimide-mediated coupling ensures efficient peptide bond formation.
-
Methylesterification : Glutamic acid residues at positions 7, 18, and 19 are introduced as methyl esters (Glu(OMe)) to prevent side reactions.
Post-assembly, the Glu(OMe) groups are hydrolyzed with ammonia to yield glutamine (Gln), finalizing the alamethicin F50 structure. This modular approach facilitates the incorporation of non-natural amino acids or probes at specific positions, enabling the synthesis of analogs with tailored properties.
Solid-Phase Synthesis Enhancements
Complementary solid-phase synthesis techniques have been employed for fragment assembly, particularly for challenging sequences rich in Aib residues. Chloromethylated polystyrene-co-divinylbenzene resin serves as the solid support, with Boc-protected amino acids sequentially coupled using DCC. Critical considerations include:
-
Extended Coupling Times : Aib’s sterically hindered amino group necessitates prolonged reaction durations to achieve >99% coupling efficiency.
-
Hydrogen Fluoride (HF) Cleavage : Final cleavage from the resin uses anhydrous HF, yielding the crude peptide, which is subsequently purified via gel permeation chromatography.
Pyromellitate Modification of Alamethicin F50
The conversion of alamethicin F50 to its pyromellitate derivative involves functionalization of the C-terminus with pyromellitic acid, introducing three negative charges that profoundly alter its biophysical behavior.
Chemical Derivatization Strategy
The pyromellitate group is appended via a condensation reaction between the C-terminal hydroxyl group of alamethicin F50 and pyromellitic anhydride. Key steps include:
-
Activation of Pyromellitic Anhydride : The anhydride is activated in dimethylformamide (DMF) under inert atmosphere.
-
Peptide Coupling : The activated anhydride reacts with alamethicin F50’s C-terminus in the presence of a base such as triethylamine, forming a stable ester linkage.
-
Purification : The crude product is purified via reversed-phase HPLC to isolate this compound from unreacted starting materials.
Impact of Ionic Environment on Self-Association
Purification and Analytical Characterization
Chromatographic Purification
-
Gel Permeation Chromatography : Sephadex G-25 columns equilibrated with ethanol/water (1:1 v/v) resolve synthetic intermediates, ensuring removal of truncated peptides.
-
Reversed-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) achieve >95% purity for both alamethicin F50 and its pyromellitate derivative.
Spectroscopic and Biophysical Analysis
-
Circular Dichroism (CD) Spectroscopy : Reveals α-helical content in lipid environments, with pyromellitate modification reducing helicity from 75% (native) to 60% (derivative) in dioleoylphosphatidylcholine (DOPC) vesicles.
-
Planar Lipid Bilayer Assays : Demonstrate voltage-dependent channel activity, with this compound requiring a 50 mV higher threshold for activation compared to the native peptide.
-
Electron Paramagnetic Resonance (EPR) : Proxyl nitroxide spin labels at the C-terminus quantify conformational flexibility, confirming retained segmental motion post-modification.
Comparative Analysis of Synthetic Approaches
Challenges and Optimization Strategies
Steric Hindrance from Aib Residues
The high Aib content (8 residues in alamethicin F50) impedes coupling efficiency. Optimization strategies include:
Q & A
Basic Research Questions
Q. How is the structural authenticity of naturally isolated alamethicin F50 derivatives validated to distinguish them from synthetic artifacts?
- Methodological Answer : Validation involves comparative NMR analysis and stability studies. For example, the absence of methyl ester (–OMe) signals in stored alamethicin F50 (via ¹H-NMR) and in situ UPLC-UV/HRESIMS-MS/MS analysis of fungal cultures can rule out synthetic artifacts . Additionally, isotopic labeling (e.g., ¹⁹F NMR for fluorinated analogs) and comparison with synthetic standards confirm natural origin .
Q. What methodologies are recommended for quantifying alamethicin-induced membrane permeability changes in lipid bilayer systems?
- Methodological Answer : Circular dichroism (CD) spectroscopy monitors peptide self-association in lipid vesicles, while planar lipid bilayer electrophysiology measures voltage-dependent ion channel activity. For pyromellitate derivatives (e.g., Alm-PM), calcium ion titration in CD experiments and voltage threshold measurements in bilayer systems are critical .
Q. How do researchers design cytotoxicity assays to evaluate alamethicin F50 derivatives against cancer cell lines?
- Methodological Answer : Standardized MTT assays are used, with IC₅₀ values calculated across colorectal (HCT 116, HT-29), hepatocellular (Hep-G2), and other carcinoma cell lines. Hydrophobicity indices (e.g., HPLC retention times) correlate with bioactivity trends, requiring controlled solvent systems (e.g., DMSO) to avoid confounding cytotoxicity .
Advanced Research Questions
Q. What experimental approaches are employed to assess the impact of C-terminal modifications, such as pyromellitate conjugation, on alamethicin's ion channel formation kinetics?
- Methodological Answer : Electrophysiological studies using planar lipid bilayers under varying ionic conditions (e.g., Ca²⁺ concentration) reveal altered voltage thresholds for channel activation. For Alm-PM, single-channel recordings at <250 nM peptide concentrations demonstrate cooperative pore assembly dynamics . Computational modeling (e.g., molecular dynamics simulations) further predicts pyromellitate-induced charge repulsion effects on helix-helix interactions .
Q. How do researchers resolve contradictory data regarding the relationship between alamethicin F50 derivative hydrophobicity and cytotoxicity across different cancer cell lines?
- Methodological Answer : Contradictions arise from cell-specific membrane compositions (e.g., lipid rafts in Huh-7 vs. HCT 116). Advanced lipidomics profiling of cell lines, combined with peptide-membrane affinity assays (e.g., surface plasmon resonance), clarifies selectivity mechanisms. Statistical meta-analysis of IC₅₀ datasets with ANOVA controls for assay variability .
Q. How does the incorporation of non-proteinogenic amino acids (e.g., Aib) influence the conformational stability of alamethicin F50 in membrane-mimetic environments?
- Methodological Answer : Solid-state NMR and X-ray crystallography reveal Aib residues enforce α-helical rigidity, critical for transmembrane pore stability. Comparative studies with synthetic analogs (e.g., Gly-substituted variants) quantify helical persistence lengths via CD thermal denaturation curves .
Q. What strategies optimize the yield of alamethicin F50 pyromellitate during chemical modification while preserving bioactivity?
- Methodological Answer : Pyromellitic dianhydride conjugation at pH 7.4–8.0 minimizes peptide aggregation. Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures monodispersity. Bioactivity retention is confirmed via parallel lipid vesicle leakage assays and cytotoxicity screens .
Data Presentation & Reproducibility
Q. What reporting standards ensure reproducibility in this compound studies?
- Methodological Answer : Follow ICMJE guidelines: disclose peptide synthesis protocols (e.g., molar ratios, reaction times), raw NMR/MS data (deposited in public repositories), and statistical codes. For electrophysiology, report lipid composition (e.g., DOPC:DOPE ratios), voltage protocols, and solution ionic strengths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
